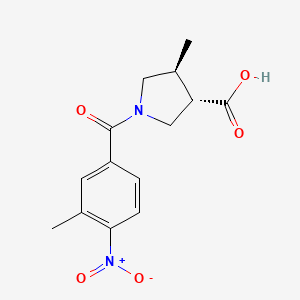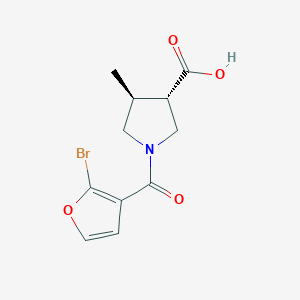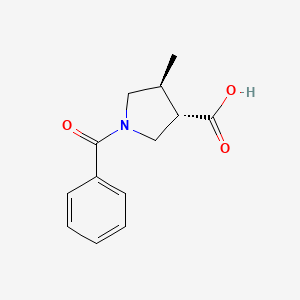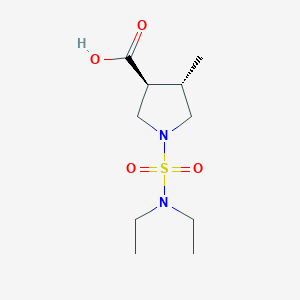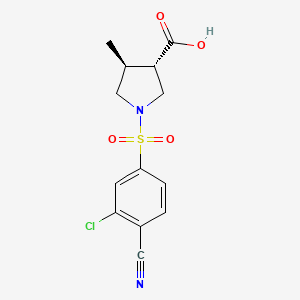![molecular formula C16H18N2O2 B6633091 8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MPTN and is a synthetic analog of the natural compound dihydronitidine. MPTN has been studied extensively for its pharmacological properties and its potential use in various fields of research.
Mecanismo De Acción
The mechanism of action of MPTN involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, MPTN has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, MPTN has been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
MPTN has been shown to have a variety of biochemical and physiological effects. Studies have shown that MPTN can induce apoptosis in cancer cells through the activation of various signaling pathways. Additionally, MPTN has been shown to inhibit the growth and proliferation of cancer cells, which can lead to the suppression of tumor growth. Furthermore, MPTN has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MPTN in lab experiments is its potent anticancer properties. Additionally, MPTN is relatively easy to synthesize and can be purified using various analytical techniques. However, one of the limitations of using MPTN in lab experiments is its potential toxicity. Studies have shown that MPTN can be toxic to normal cells at high concentrations, which can limit its potential use in clinical applications.
Direcciones Futuras
There are several future directions for the research of MPTN. One potential area of research is the development of new cancer therapies that incorporate MPTN. Additionally, further studies are needed to determine the optimal dosage and administration of MPTN in the treatment of various diseases. Furthermore, studies are needed to investigate the potential side effects and toxicity of MPTN in humans. Overall, the research of MPTN has significant potential for the development of new therapies in various fields of scientific research.
Métodos De Síntesis
The synthesis of MPTN involves a multi-step process that starts with the reaction of 2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol with 6-methoxypyridin-3-amine. This reaction leads to the formation of 8-(6-methoxypyridin-3-ylamino)-5,6,7,8-tetrahydronaphthalen-2-ol, which is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
MPTN has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that MPTN has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, MPTN has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
8-[(6-methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-16-8-6-12(10-17-16)18-15-4-2-3-11-5-7-13(19)9-14(11)15/h5-10,15,18-19H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMZOXQUNSTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2CCCC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
